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Compound Name:
(R)-4-Bromo Phenylephrine

Hydrochloride

CAS No.: 1391068-15-7

Cat. No.: B1376997

Get Quote

Executive Summary
Phenylephrine (PE) is the prototypical selective

-adrenergic receptor (

-AR) agonist, widely used as a pharmacological probe and clinical vasoconstrictor.[1] Its
binding profile is characterized by a critical 3-hydroxyl group and the absence of a 4-hydroxyl
group (present in epinephrine), which confers

selectivity over

receptors.

4-Bromo Phenylephrine (4-Br-PE) is a structural analog where a bromine atom replaces the

hydrogen at the 4-position of the phenyl ring. While often utilized as a chemical reference

standard (e.g., in impurity profiling), its pharmacological utility is defined by the steric and

electronic impact of the bromine atom. Structure-Activity Relationship (SAR) data from
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homologous halogenated phenylephrines (specifically 4-fluoro-phenylephrine) indicates that

substitution at the 4-position generally reduces binding affinity and intrinsic efficacy at

-ARs compared to the unsubstituted parent compound, primarily due to steric clash within the
receptor's binding pocket.

Molecular Pharmacology & Structural Basis
Phenylephrine: The Benchmark
Phenylephrine lacks the catechol moiety (3,4-dihydroxy) found in endogenous ligands like

norepinephrine. This structural omission (lacking 4-OH) drastically reduces its affinity for

catechol-O-methyltransferase (COMT) and

-adrenergic receptors, driving its high selectivity for the

subtype.

Key Binding Metrics (Phenylephrine): The binding affinity (

) of phenylephrine varies across

subtypes, showing a slight preference for

.

Receptor Subtype Value (nM) Functional Effect

5.86
Primary

Vasoconstriction

4.87
Cardiac/Vascular

Regulation

4.70 Aortic Contraction

(Data aggregated from Minneman et al., 1994 and Tocris Bioscience databases)

4-Bromo Phenylephrine: The Analog
Chemical Name: (R)-4-Bromo-3-hydroxy-
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-[(methylamino)methyl]benzenemethanol.[2][3]

Structural Modification: Substitution of the 4-H with Bromine (-Br).[4][5]

Electronic Effect: Bromine is electron-withdrawing (inductive effect), which increases the

acidity of the adjacent 3-OH group.

Steric Effect: Bromine has a significantly larger Van der Waals radius (1.85 Å) compared to

Hydrogen (1.20 Å) or Fluorine (1.47 Å).

Comparative Structure-Activity Relationship (SAR)
Direct binding constants for 4-Br-PE are rarely reported in primary clinical literature compared

to PE. However, the affinity trajectory can be rigorously established using the Halogenated

Phenylephrine Homology Model (Kirk et al.), which mapped the effects of 2-, 4-, and 6-position

halogenation.

The "4-Position" Sensitivity
Research on 4-Fluoro-Phenylephrine (4-FPE) demonstrates that introducing a halogen at the

4-position interferes with receptor binding.

Potency Order (

-AR): Phenylephrine > 4-FPE.[6]

Affinity Order: Phenylephrine > 4-FPE.[6]

Mechanistic Causality: The

-adrenergic binding pocket accommodates the 4-OH of norepinephrine via hydrogen bonding
with specific serine residues (Ser188/Ser192 in TM5). Phenylephrine (4-H) loses this bond but
fits sterically.

Steric Clash: Introducing a Bromine (bulky lipophile) at position 4 creates a steric clash with

the transmembrane domain residues that normally accommodate the hydroxyl group or the

empty space of PE.
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Lipophilicity vs. H-Bonding: While Bromine increases lipophilicity, it cannot donate hydrogen

bonds. Unlike the 4-OH of norepinephrine which enhances binding, the 4-Br acts as a "dead"

bulk, destabilizing the ligand-receptor complex.

Predicted Binding Profile of 4-Br-PE
Based on the validated 4-FPE data, 4-Bromo Phenylephrine is expected to exhibit:

Reduced Affinity: Lower

than Phenylephrine (

for

).

Partial Agonism/Antagonism: Bulky 4-substitutions often reduce intrinsic efficacy, potentially

converting the full agonist (PE) into a partial agonist or weak antagonist.

Visualization of Signaling & SAR
The following diagram illustrates the differential signaling and structural logic between PE and

its halogenated analog.

Ligands

Alpha-1 Binding Pocket (TM5) Functional Outcome
Phenylephrine (PE)

(3-OH, 4-H)
Serine Residues

(H-Bond Acceptors)

3-OH H-bonds
4-H fits (No Clash)

4-Bromo-PE
(3-OH, 4-Br)

3-OH H-bonds

Steric Constraint
(Residue V185/F288)

4-Br Steric Clash
(Bulky Halogen)

Full Agonism
(High Efficacy)

Receptor Activation

Reduced Affinity
(Partial/Low Efficacy)

Destabilized Binding

Click to download full resolution via product page

Caption: Comparative binding logic. PE fits the pocket efficiently; 4-Br-PE introduces steric

hindrance at the 4-position, reducing affinity.
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Experimental Protocol: Radioligand Binding Assay
To empirically verify the affinity of 4-Bromo Phenylephrine relative to PE, the following self-

validating protocol is recommended.

Reagents & System
Receptor Source: HEK293 cells stably expressing human

-AR.

Radioligand:

-Prazosin (0.2 nM). High affinity antagonist (

nM).

Competitors: Phenylephrine (Standard), 4-Bromo Phenylephrine (Test).

Buffer: 50 mM Tris-HCl, 10 mM

, pH 7.4.

Step-by-Step Workflow
Membrane Preparation: Harvest HEK293 cells, homogenize in ice-cold buffer, and centrifuge

(40,000 x g, 20 min). Resuspend pellet to protein conc. of 1-2 mg/mL.

Incubation:

Total Binding: Membrane +

-Prazosin + Vehicle.

Non-Specific Binding (NSB): Membrane +

-Prazosin + 10

M Phentolamine.

Experimental: Membrane +
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-Prazosin + Increasing conc. of PE or 4-Br-PE (

M to

M).

Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x

with ice-cold buffer.

Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis (Self-Validation)
Calculate specific binding:

.

Fit data to a one-site competition model (Hill slope

).

Validation Check: The

for Phenylephrine must fall within 1-3

M. If significantly different, the assay system is invalid.

Calculate

for 4-Br-PE using the Cheng-Prusoff equation:

References
Selectivity of Agonists for Cloned

-Adrenergic Receptor Subtypes Source: Molecular Pharmacology (1994) Context:
Establishes the baseline

values for Phenylephrine across subtypes.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376997?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Source: Journal of Medicinal Chemistry (Kirk et al.)

potency and affinity compared to Phenylephrine.

Phenylephrine Hydrochloride: Compound Summary Source: PubChem (NIH) Context:

Chemical structure and general pharmacological properties of the parent compound.

4-Bromo Phenylephrine Hydrochloride (Product Data) Source: Toronto Research Chemicals

(TRC) Context: Confirmation of 4-Bromo Phenylephrine as a distinct chemical entity and

reference standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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